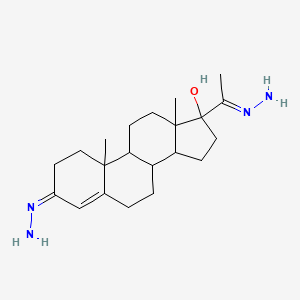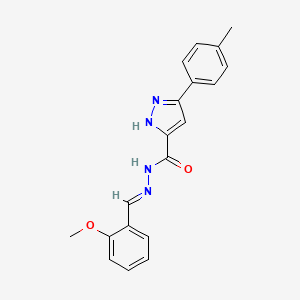
17-hydroxypregn-4-ene-3,20-dione dihydrazone
Overview
Description
17-hydroxypregn-4-ene-3,20-dione dihydrazone (17-OHPD) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of progesterone, a naturally occurring hormone in the body, and has been synthesized using different methods. In
Mechanism of Action
The mechanism of action of 17-hydroxypregn-4-ene-3,20-dione dihydrazone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in steroid biosynthesis, leading to a decrease in the production of androgens and estrogens. It also interacts with cellular proteins involved in cell signaling and gene expression, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been shown to regulate the menstrual cycle and improve fertility in women. In animal studies, it has been shown to improve cognitive function and reduce oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 17-hydroxypregn-4-ene-3,20-dione dihydrazone in lab experiments is its potency and selectivity. It has been shown to have a high affinity for its target proteins, leading to a more specific and effective action. However, one limitation is its solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 17-hydroxypregn-4-ene-3,20-dione dihydrazone. One direction is to explore its potential as a cancer therapy, either as a standalone treatment or in combination with other drugs. Another direction is to investigate its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to optimize its synthesis method and improve its solubility and bioavailability for use in lab experiments.
Scientific Research Applications
17-hydroxypregn-4-ene-3,20-dione dihydrazone has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In drug discovery, it has been used as a lead compound to design new drugs with improved efficacy and safety profiles. In neuroscience, it has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
(3Z)-17-ethanehydrazonoyl-3-hydrazinylidene-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-13(24-22)21(26)11-8-18-16-5-4-14-12-15(25-23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,26H,4-11,22-23H2,1-3H3/b24-13+,25-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGRWRUJCMXJQI-KEBAUVPJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1(CCC2C1(CCC3C2CCC4=CC(=NN)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1(CCC2C1(CCC3C2CCC4=C/C(=N\N)/CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-benzimidazol-1-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3888134.png)
![N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}acetamide](/img/structure/B3888140.png)

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3888155.png)
![N-[4-(diethylamino)benzylidene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B3888163.png)

![N'-[4-(methylthio)benzylidene]-2-pyrazinecarbohydrazide](/img/structure/B3888194.png)

![2-{[(4-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B3888208.png)

![ethyl 4-[3-(4-chlorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3888219.png)
![5-amino-3-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B3888224.png)
![4-methyl-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3888229.png)
![1-(4-bromophenyl)-3-[5-(dimethylamino)-2-furyl]-2-propen-1-one](/img/structure/B3888235.png)